molecular formula C9H10ClN3O2 B7945149 p-Chlorophenylcarbamoylacetamidoxime

p-Chlorophenylcarbamoylacetamidoxime

Cat. No. B7945149
M. Wt: 227.65 g/mol
InChI Key: BNRCGWOSLOTALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Chlorophenylcarbamoylacetamidoxime is a useful research compound. Its molecular formula is C9H10ClN3O2 and its molecular weight is 227.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyridostigmine bromide, a reversible cholinesterase inhibitor, induces neuronal apoptosis mediated by reactive oxygen species, involving muscarinic and NMDA receptors (Li et al., 2001).

  • Paracetamol (PCM; N-(4-hydroxyphenyl)acetamide), an analgesic and antipyretic agent, shows cyto-genotoxicity in zebra mussel hemocytes, indicating potential sub-lethal effects in aquatic environments (Parolini et al., 2010).

  • Agarwood essential oil and related products have anxiolytic and antidepressant effects in rat models, potentially mediated by neurotransmitter regulation and protein expression in the hippocampus (Gong et al., 2023).

  • Chlorhexidine, an antimicrobial agent, shows adsorption on cellulose through a combination of electrostatic and hydrogen bonding forces, with the p-chlorophenol moiety playing a significant role (Blackburn et al., 2007).

  • The environmental pollutant 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene induces rat hepatic cytochrome P450 expression through nuclear receptors, highlighting the impact of environmental compounds on hepatic enzyme regulation (Wyde et al., 2003).

  • Pheophorbide a, a chlorophyll derivative, shows significant anticancer activity, potentially useful for advancing into clinical trials (Saide et al., 2020).

  • Paracetamol's antinociceptive action is associated with changes in the serotonergic system in the rat brain (Pini et al., 1996).

  • p-Chlorophenylalanine induces chemical manifestations of phenylketonuria in rats, simulating the amino acid imbalance characteristic of the human condition (Lipton et al., 1967).

properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-3-hydroxyiminopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-6-1-3-7(4-2-6)12-9(14)5-8(11)13-15/h1-4,15H,5H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRCGWOSLOTALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=NO)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.